6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Description
This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with dione functionalities at positions 5 and 5. Key structural features include a 2-fluorophenylmethyl substituent at position 6 and a pyridin-2-yl group at position 6. These substituents influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
6-[(2-fluorophenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN4O2S/c18-11-6-2-1-5-10(11)9-22-16(23)15-14(20-17(22)24)13(21-25-15)12-7-3-4-8-19-12/h1-8H,9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IELQWLKUCADREG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[(2-fluorophenyl)methyl]-3-(pyridin-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione (CAS Number: 1251682-99-1) is a thiazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.
The molecular formula of the compound is , with a molecular weight of 354.4 g/mol. Its structure features a thiazolo-pyrimidine core that is known for contributing to various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1251682-99-1 |
| Molecular Formula | C₁₇H₁₁FN₄O₂S |
| Molecular Weight | 354.4 g/mol |
Antimicrobial Activity
Research has indicated that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated potent inhibitory effects against common pathogens such as Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.21 μM, suggesting strong antibacterial potential .
The mechanism by which these compounds exert their antimicrobial effects often involves interaction with bacterial enzymes. For example, molecular docking studies have shown that these compounds can bind effectively to DNA gyrase and MurD enzymes, forming multiple hydrogen bonds with key amino acids in the active site. This interaction is crucial for inhibiting bacterial DNA replication and cell wall synthesis .
Anticancer Activity
Thiazolo-pyrimidine derivatives have also been evaluated for their anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung) cells. The IC50 values for these compounds range from 6.90 μM to over 51 μM, indicating varying degrees of potency compared to established chemotherapeutics like doxorubicin .
Case Studies
- MCF-7 Cell Line : Compounds derived from thiazolo-pyrimidines were tested against the MCF-7 breast cancer cell line with notable results:
- HCT-116 Cell Line : Another study highlighted the effectiveness of thiazolopyridazine derivatives against colon cancer cells:
Other Biological Activities
Beyond antimicrobial and anticancer effects, thiazolo-pyrimidine derivatives have been studied for their antiviral properties and potential in treating other diseases due to their diverse biological activities.
Comparison with Similar Compounds
Key Observations :
- Synthetic Flexibility : The pyridin-2-yl group at position 3 (target compound) contrasts with phenyl in 4d, enabling distinct π-π stacking or hydrogen-bonding interactions .
- Core Modifications : Thionation (C=O → C=S) at position 5, as in compound 19, reduces polarity and may alter bioavailability .
Key Observations :
- Antitumor Potential: The target compound’s pyridin-2-yl group may confer selective kinase inhibition, akin to diaryl derivatives (e.g., 4d), which show activity against cancer cell lines .
- Activity vs. Toxicity : Triazolo analogs (e.g., VIII in ) exhibit broad antiviral activity but higher cytotoxicity (IC₅₀ < 10 μM) compared to thiazolo derivatives, suggesting better safety profiles for the latter .
- Structural-Activity Relationships (SAR) : Thionation (C=O → C=S) in compound 19 reduces antitumor efficacy but enhances antimicrobial activity, highlighting the importance of the dione moiety for cancer targeting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
